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Compound of Interest

Compound Name: 7-Bromo-5-methylquinoxaline

Cat. No.: B1390130

7-Bromo-5-methylquinoxaline is a substituted quinoxaline, a class of heterocyclic compounds
composed of a benzene ring fused to a pyrazine ring.[1] Its structure is notable for the
presence of a methyl group at the 5-position and a bromine atom at the 7-position. This specific
arrangement of substituents confers unique chemical properties that make it a valuable
intermediate in medicinal chemistry and materials science.[1] The quinoxaline core itself is a
privileged scaffold, known for a wide range of biological activities, including anticancer and
antimicrobial properties.[1][2]

The bromine atom at the 7-position serves as a versatile synthetic handle, readily participating
in nucleophilic substitution and cross-coupling reactions, which allows for the straightforward
introduction of diverse functional groups.[1][3] The methyl group at the 5-position influences the
electronic properties and steric environment of the molecule, which can modulate its biological
activity and physical characteristics.[1]

This guide provides a comprehensive overview of the essential characterization data for 7-
Bromo-5-methylquinoxaline, presented from the perspective of a senior application scientist.
We will delve into its synthesis, spectroscopic profile, and physical properties, offering insights
into the rationale behind the analytical methodologies and the interpretation of the resulting
data.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. 7-Bromo-5-
methylquinoxaline is a solid organic compound with the key identifiers summarized below.[1]
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Property Value Source
CAS Number 532934-95-5 [1]
Molecular Formula CoH7BrN2 [1]
Molecular Weight 223.07 g/mol [1][4]
IUPAC Name 7-bromo-5-methylquinoxaline [1]
SMILES CC1=CC(=CC2=NC=CN=C12) ]

Br

DGGITVDNUKFNTJ-
InChl Key [1]
UHFFFAOYSA-N

The structure of 7-Bromo-5-methylquinoxaline is depicted below.

Caption: Chemical structure of 7-Bromo-5-methylquinoxaline.

Synthesis and Purification

The synthesis of 7-Bromo-5-methylquinoxaline is typically achieved through the electrophilic
bromination of 5-methylquinoxaline.[1] The choice of brominating agent and reaction conditions
is critical to ensure regioselectivity for the 7-position and to minimize the formation of
byproducts.

Caption: General workflow for the synthesis of 7-Bromo-5-methylquinoxaline.

Experimental Protocol: Bromination of 5-
Methylguinoxaline

This protocol is a representative procedure based on established methods for the bromination
of quinoxaline scaffolds.[1]

e Reaction Setup: In a well-ventilated fume hood, dissolve 5-methylquinoxaline (1 equivalent)
in a suitable solvent such as acetonitrile or a strong acid like hydrobromic acid. The choice of
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solvent influences the reactivity of the brominating agent.

e Bromination: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-
bromosuccinimide or a solution of bromine, ~1.1 equivalents) dropwise while maintaining the
low temperature to control the exothermic reaction.

» Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated
temperatures (e.g., 60 °C) for several hours (typically 16 hours or as determined by reaction
monitoring).[5] The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm
the consumption of the starting material.

o Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic
solvent was used, carefully neutralize the mixture with a base (e.g., saturated sodium
bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate.

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium
sulfate.[5] Filter the drying agent and concentrate the solvent under reduced pressure. The
crude product is then purified by either recrystallization from a suitable solvent system (e.qg.,
ethanol/water) or by column chromatography on silica gel to yield pure 7-Bromo-5-
methylquinoxaline.[1]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of the
target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 7-Bromo-5-
methylquinoxaline. The proton (*H) and carbon-13 (*3C) NMR spectra provide a detailed map
of the molecule's carbon-hydrogen framework.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.chemicalbook.com/synthesis/5-bromo-8-methylquinoxaline.htm
https://www.chemicalbook.com/synthesis/5-bromo-8-methylquinoxaline.htm
https://www.benchchem.com/product/b1390130?utm_src=pdf-body
https://www.benchchem.com/product/b1390130?utm_src=pdf-body
https://www.smolecule.com/products/s828896
https://www.benchchem.com/product/b1390130?utm_src=pdf-body
https://www.benchchem.com/product/b1390130?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Atom (IUPAC Multiplicity (3 / .
. 0 *H/ ppm 0 *C | ppm Interpretation

position) Hz)
The singlet in the
1H NMR and the
upfield signal in
the 13C NMR are

C5-CHs 2.55-2.70 S 21-22

characteristic of
a methyl group
attached to an

aromatic ring.[1]

This proton is
ortho to the
methyl group and

H6 8.00-8.07 d (9.0) 126-128 shows a typical
doublet splitting
from the adjacent
H8 proton.[1]

The doublet of

doublets pattern

arises from

coupling to both
H8 7.85—7.95 dd (9.0, 2.0) 134-136

H6 (ortho, large

J) and H2/H3

(meta, small J).

[1]

These protons
on the pyrazine
H2/H3 ring are typicall
, _ ~8.5-8.8 m 151-154 g ) ypicaly
(Quinoxaline) deshielded and
appear

downfield.[1]
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significantly
shielded
compared to
other aromatic
carbons due to
the heavy atom
effect.[1]

Expertise in Interpretation: The chemical shifts are highly informative. The downfield shift of
protons on the quinoxaline ring system is due to the electron-withdrawing nature of the two
nitrogen atoms. The bromine at position 7 further deshields the adjacent protons. The methyl
group, being electron-donating, causes a slight shielding effect, resulting in the upfield chemical
shift of its protons.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by
detecting their characteristic vibrational frequencies.

Wavenumber (v / cm™?) Assignment Interpretation

Confirms the presence of the

3100-3000 Aromatic C—H stretch o

aromatic rings.[1]

) Characteristic vibrations of the

1610-1580 C=N and C=C ring stretches ) )

quinoxaline core.[1]

] ) Confirms the presence of the

1465-1430 CHs asymmetric deformation )

5-methyl substituent.[1]

Vibration associated with the
1290-1270 C—N stretch (pyrazine) pyrazine ring of the

quinoxaline system.[1]

A key diagnostic peak
620-560 C-Br stretch confirming the successful

bromination of the molecule.[1]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, confirming its elemental composition.

e Molecular lon Peak: In electron-impact (EI) mass spectrometry, 7-Bromo-5-
methylquinoxaline will show a characteristic molecular ion peak (M*) cluster. Due to the
natural isotopic abundance of bromine (7°Br and 81Br are present in an approximate 1:1
ratio), the molecular ion will appear as two peaks of nearly equal intensity, separated by 2
m/z units (e.g., at m/z 222 and 224).

o Fragmentation Pattern: A common and often prominent fragmentation pathway for

brominated aromatic compounds is the loss of the bromine atom. This results in a significant

[M-Br]* peak, which may even be the base peak in the spectrum.[1]

X-ray Crystallography Insights

While a specific crystal structure for 7-Bromo-5-methylquinoxaline was not found in the initial

search, data from the closely related 7-bromo-2-(4-chlorophenyl)quinoxaline provides valuable

structural insights that are expected to be very similar.[1]

Metric Expected Value Comment

Indicates a centrosymmetric

Space group P21/n )
crystal packing.[1]
Typical for a bromine atom
attached to an sp? hybridized
C-Br bond length ~1.89 A

carbon in an aromatic system.

[1]

These parameters confirm a rigid, planar 1t-system, which is a key feature influencing the
molecule's interactions in both biological systems and material applications.[1]

Applications in Research and Development

The unique structural features of 7-Bromo-5-methylquinoxaline make it a versatile tool for
scientists.
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o Pharmaceutical Development: It serves as a key building block for the synthesis of more
complex molecules with potential therapeutic applications, particularly in the development of
novel anticancer and antimicrobial agents.[1]

o Chemical Probes and Research Tools: Its ability to be functionalized allows for its use in
creating chemical probes to study biological pathways and enzyme activity.[1]

e Analytical Standards: The pure compound can be used as an analytical standard for the
guantification of quinoxaline derivatives in various samples.[1]

Conclusion

The comprehensive characterization of 7-Bromo-5-methylquinoxaline through a combination
of spectroscopic and analytical techniques provides a clear and unambiguous confirmation of
its structure and purity. The data presented in this guide, from NMR and FT-IR to mass
spectrometry, forms a reliable foundation for its use in further research and development. Its
strategic importance as a synthetic intermediate is underscored by the versatility of the
quinoxaline scaffold and the reactivity of the bromine substituent, paving the way for the
discovery of new chemical entities with significant biological and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1390130#7-bromo-5-methylquinoxaline-
characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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